3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with two methoxy groups at positions 2 and 5, and an amino group is attached to the propanoic acid chain.
Biochemical Analysis
Biochemical Properties
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been identified as a plant metabolite, suggesting its involvement in plant biochemical pathways
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In plants, it has been shown to play a role in regulating glycolipid metabolism, which is essential for maintaining energy balance and normal physiological functions . The compound’s impact on cell signaling pathways and gene expression highlights its importance in cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that natural compounds, including this compound, can regulate glucose and lipid metabolism over time, impacting cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown that dosage can significantly impact their efficacy and safety . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role in plant metabolism further underscores its importance in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding its transport mechanisms is essential for elucidating its biological functions.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications may direct it to particular organelles, influencing its function . The subcellular localization of this compound is critical for its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 2,5-dimethoxybenzonitrile.
Reduction: The nitrile group is then reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4), resulting in 2,5-dimethoxyaniline.
Alkylation: The amine is then alkylated with acrylonitrile to form 3-(2,5-dimethoxyphenyl)propionitrile.
Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: 3-Nitro-3-(2,5-dimethoxyphenyl)propanoic acid.
Reduction: 3-Amino-3-(2,5-dimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The amino group may facilitate binding to enzymes or receptors, while the methoxy groups may enhance its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups at positions 3 and 4 instead of 2 and 5.
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups at positions 3 and 5.
Uniqueness
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy groups, which may influence its chemical reactivity and biological activity. The presence of the amino group also provides additional sites for chemical modification and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-3-(2,5-dimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSCOEWJLBLPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569673 | |
Record name | 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138621-64-4 | |
Record name | β-Amino-2,5-dimethoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138621-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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